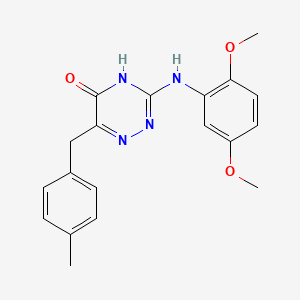
3-((2,5-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,5-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, also known as DMAT, is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine. DMAT is a member of the triazine family of compounds and has shown promising results in various studies.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Synthesis of Triazole Derivatives : The compound has been used in the synthesis of various triazole derivatives, including those with anti-inflammatory properties. For example, Labanauskas et al. (2001) synthesized 1-acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole, which exhibited anti-inflammatory activity (Labanauskas et al., 2001).
Antimicrobial and Antiviral Properties : Some derivatives of this compound have shown antimicrobial and antiviral activities. Bektaş et al. (2007) synthesized triazole derivatives that displayed good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Antioxidant Potential : Derivatives of the compound have been investigated for their antioxidant abilities. Hussain (2016) synthesized new 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol, which exhibited significant free-radical scavenging ability (Hussain, 2016).
Chemical Synthesis and Structure Analysis
Molecular Structure and Synthesis Techniques : Studies have been conducted on the synthesis and molecular structure of derivatives of this compound. For instance, Hwang et al. (2006) researched the synthesis and structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, providing insights into the molecular structure and synthesis methods (Hwang et al., 2006).
Reactivity and Properties : Rykowski et al. (2001) explored the reactivity of 3-substituted 6-phenyl-1,2,4-triazines, which is relevant to the chemical properties and potential applications of similar compounds (Rykowski et al., 2001).
Novel Synthetic Pathways : Research by Chupakhin et al. (2004) included the synthesis of 1,2,4-triazine-containing podands, demonstrating novel methods of synthesizing related compounds (Chupakhin et al., 2004).
Biological Activity and Potential Therapeutic Uses
- Larvicidal and Antimicrobial Activities : Studies by Castelino et al. (2014) and Kumara et al. (2015) have shown that certain triazinone derivatives exhibit larvicidal and antimicrobial properties, suggesting potential applications in pest control and antimicrobial treatments (Castelino et al., 2014), (Kumara et al., 2015).
Propriétés
IUPAC Name |
3-(2,5-dimethoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-4-6-13(7-5-12)10-16-18(24)21-19(23-22-16)20-15-11-14(25-2)8-9-17(15)26-3/h4-9,11H,10H2,1-3H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSOXARHFFUAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide](/img/structure/B2872761.png)
![Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872763.png)


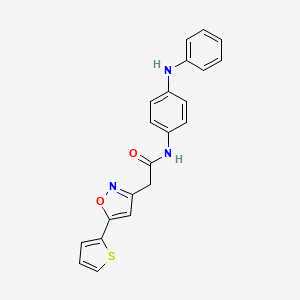
![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)
![3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2872768.png)
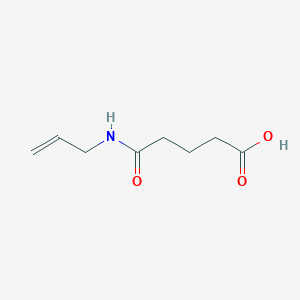
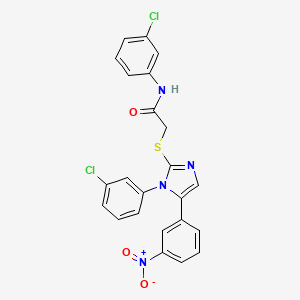
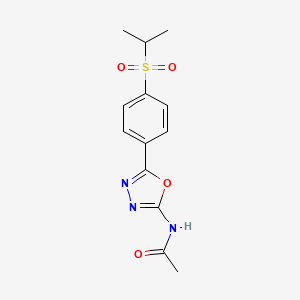

![N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2872777.png)
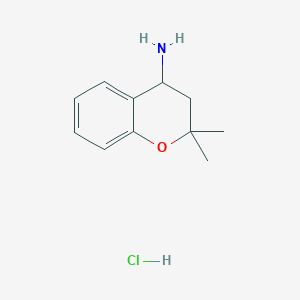
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide](/img/structure/B2872783.png)